

Molecular formula and exact mass of Bortezomib-pinanediol

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Compound of Interest

Compound Name: Bortezomib-pinanediol

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In-Depth Technical Guide: Bortezomibpinanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and mass spectrometry data for **Bortezomib-pinanediol**, a critical intermediate and prodrug in the synthesis and formulation of the proteasome inhibitor Bortezomib.

Core Molecular Data

Bortezomib-pinanediol serves as a stabilized form of Bortezomib, facilitating its handling and formulation. The pinanediol group protects the boronic acid moiety, enhancing the compound's stability.[1][2]

Quantitative Data Summary



Property	Value	Source(s)
Molecular Formula	C29H39BN4O4	[2][3][4][5][6][7]
Molecular Weight	518.46 g/mol	[2][4][5][6]
Exact Mass	518.3064359 g/mol	[5]
Appearance	Pale Yellow to Yellow Solid	[6]
Melting Point	75-83°C	[2][5][6]
Purity	97+%	[6]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of **Bortezomib- pinanediol** are not extensively published in publicly available literature, the following outlines common methodologies employed for compounds of this nature, based on related research.

Synthesis of Bortezomib-pinanediol

The synthesis of **Bortezomib-pinanediol** is a multi-step process. A convergent synthesis approach is often employed, which involves the coupling of key intermediates.[8] One common method involves the coupling of (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt with N-Boc-L-phenylalanine using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8][9] Following the coupling reaction, the Boc (tert-Butoxycarbonyl) protecting group is removed, and the resulting amine is then coupled with pyrazinecarboxylic acid to yield **Bortezomib-pinanediol**.[8] The pinanediol group can be removed via a transesterification reaction with isobutylboronic acid under acidic conditions to yield the active drug, Bortezomib.[8][10]

Characterization by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and concentration of Bortezomib and its intermediates.

• Column: A common choice is a C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).[11][12]

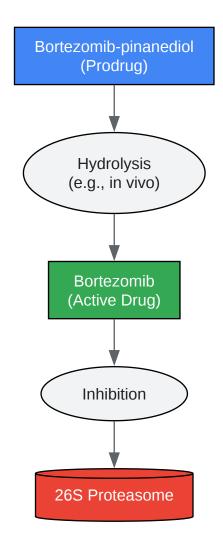


- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (water with an acid modifier like formic acid) and an organic solvent (acetonitrile or methanol).[11]
 [12] The composition can be isocratic (constant) or a gradient.
- Flow Rate: A standard flow rate is 1.0 mL/min.[11][12]
- Detection: UV detection at a wavelength of 270 nm is commonly used.[10][11][12]
- Sample Preparation: For analysis from a drug product, the vial contents are reconstituted, and for analysis from biological matrices like plasma, a liquid-liquid extraction is performed to isolate the analyte.[11][12]

Visualized Relationships and Workflows

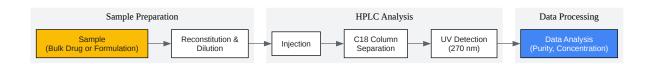
The following diagrams illustrate the relationships between **Bortezomib-pinanediol** and its active form, as well as a generalized experimental workflow for its analysis.





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Caption: Relationship between Bortezomib-pinanediol and its active form.



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Caption: Generalized workflow for the HPLC analysis of Bortezomib-pinanediol.



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